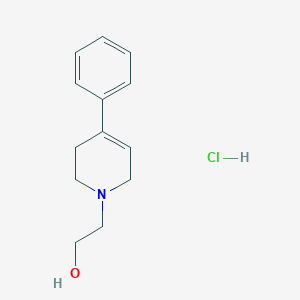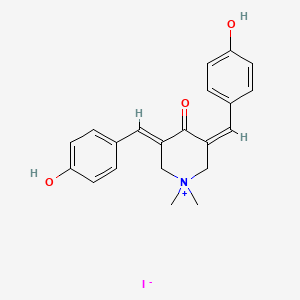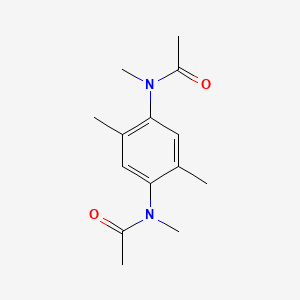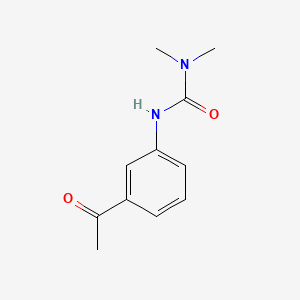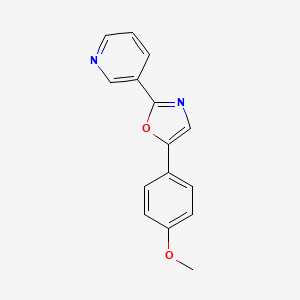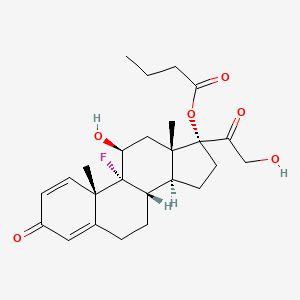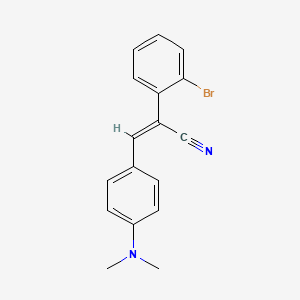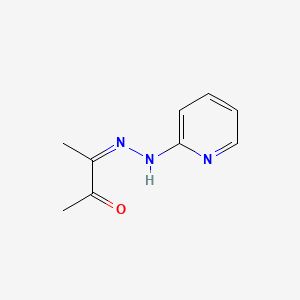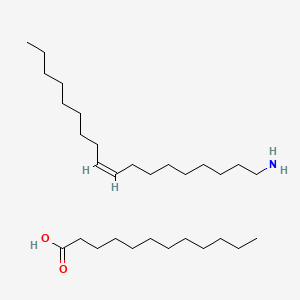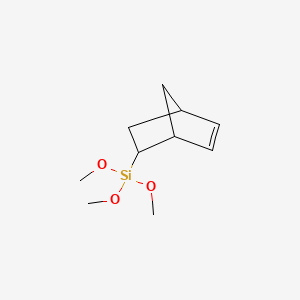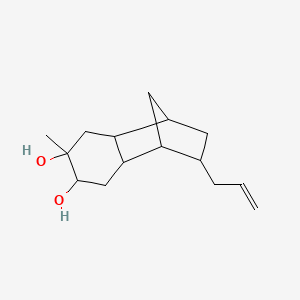
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is a complex organic compound with the molecular formula C15H24O2. It is characterized by its unique structure, which includes an allyl group, a decahydro-6-methyl-1,4-methanonaphthalene core, and two hydroxyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol typically involves multiple steps, starting from simpler organic molecules. The process may include:
Hydrogenation: Reduction of aromatic compounds to form the decahydro core.
Alkylation: Introduction of the allyl group through alkylation reactions.
Hydroxylation: Addition of hydroxyl groups using oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation and alkylation processes, utilizing catalysts to enhance reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure high purity and consistency .
Types of Reactions:
Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the allyl group or further hydrogenate the core.
Substitution: The allyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: Halogens (e.g., Br2) or nucleophiles (e.g., NH3).
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may form hydrogen bonds with active sites, while the allyl group can participate in covalent modifications. These interactions can modulate biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6-ol: Lacks one hydroxyl group.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-7-ol: Hydroxyl group at a different position.
2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-dione: Contains ketone groups instead of hydroxyl groups.
Uniqueness: 2-Allyldecahydro-6-methyl-1,4-methanonaphthalene-6,7-diol is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This structural feature distinguishes it from similar compounds and contributes to its diverse applications.
Properties
CAS No. |
94231-81-9 |
|---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
4-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecane-4,5-diol |
InChI |
InChI=1S/C15H24O2/c1-3-4-9-5-10-6-11(9)12-7-14(16)15(2,17)8-13(10)12/h3,9-14,16-17H,1,4-8H2,2H3 |
InChI Key |
IWEFLIJBBPZMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2C3CC(C(C3)C2CC1O)CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


